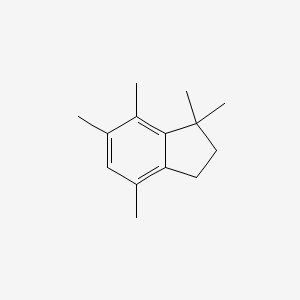

1,1,4,6,7-Pentamethylindan

Description

Structure

3D Structure

Properties

CAS No. |

6682-67-3 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

3,3,4,5,7-pentamethyl-1,2-dihydroindene |

InChI |

InChI=1S/C14H20/c1-9-8-10(2)12-6-7-14(4,5)13(12)11(9)3/h8H,6-7H2,1-5H3 |

InChI Key |

DKEQNICHDTZGAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CCC(C2=C1C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,4,6,7 Pentamethylindan and Its Derivatives

Friedel-Crafts Alkylation Approaches for Indane Core Construction

The Friedel-Crafts alkylation stands as a classic and versatile method for the formation of carbon-carbon bonds on an aromatic ring. acs.org In the context of synthesizing polysubstituted indanes, this reaction typically involves the alkylation of a suitably substituted aromatic substrate with a reagent capable of forming the five-membered ring.

Catalyst Systems and Optimized Reaction Parameters

The choice of catalyst is paramount in Friedel-Crafts alkylation to ensure high yields and selectivity. Strong Lewis acids are traditionally employed to activate the alkylating agent. google.com For the synthesis of alkylated indanes, common catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). google.com Greener alternatives, such as graphite, have also been explored for the alkylation of xylenes (B1142099), offering a more environmentally benign process by avoiding the use of hygroscopic and corrosive metal halides. researchgate.net

The reaction conditions, including temperature and reaction time, are crucial for controlling the product distribution. For instance, in the alkylation of methylbenzene, the isomer distribution can be significantly influenced by the reaction temperature. youtube.com While specific optimized parameters for the direct synthesis of 1,1,4,6,7-Pentamethylindan are not extensively detailed in publicly available literature, related syntheses of polysubstituted benzenes often require careful control of these variables to maximize the yield of the desired isomer and minimize side reactions. organic-chemistry.org

Precursor Chemistry: Aryl and Alkyl Substrate Utilization

The synthesis of this compound logically involves the reaction between a polymethylated benzene (B151609) derivative and a five-carbon alkylating agent. The aromatic precursor is typically a xylene or a trimethylbenzene. For instance, p-xylene (B151628) is a common starting material in Friedel-Crafts alkylations. organic-chemistry.orgresearchgate.net The alkylating agent must be capable of forming the indane ring structure upon reaction. Dienes, such as isoprene, or dihaloalkanes are suitable precursors for this purpose.

The reaction of p-xylene with an alkylating agent like 1-bromopropane, catalyzed by aluminum chloride, demonstrates the fundamental principles of such a reaction, although it does not lead to an indane structure. researchgate.net The synthesis of the specific gem-dimethyl group at the C1 position of the indane ring in this compound would necessitate an alkylating agent that can generate a tertiary carbocation or a related reactive intermediate at the appropriate position.

Regioselectivity and Diastereoselectivity in Alkylation Reactions

The directing effects of the substituents on the aromatic ring play a critical role in determining the position of alkylation, a concept known as regioselectivity. In polymethylbenzenes, the existing methyl groups are ortho- and para-directing and activating. However, steric hindrance can influence the final position of the incoming alkyl group. In the case of p-xylene, the two methyl groups direct incoming electrophiles to the remaining two equivalent positions on the ring. researchgate.net For more substituted benzenes, predicting the major product requires careful consideration of both electronic and steric factors.

Diastereoselectivity becomes a consideration when new stereocenters are formed during the reaction. While the synthesis of this compound itself does not generate a chiral center, the synthesis of certain indane derivatives can. For instance, the synthesis of trans-1,3-substituted indanes has been achieved through ring contraction reactions, highlighting the importance of stereocontrol in related systems.

Catalytic Synthesis Pathways to this compound Analogs

Beyond traditional Friedel-Crafts alkylation, other catalytic methods are being developed for the synthesis of indanes and their derivatives, often with improved efficiency and selectivity.

Heterogeneous Catalysis in Polyalkylindane Formation

Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. Zeolites, for example, are used as solid acid catalysts in industrial-scale Friedel-Crafts alkylations for the production of compounds like ethylbenzene (B125841) and cumene. These materials can be tailored to control regioselectivity by shape-selective catalysis within their porous structures. While specific applications of heterogeneous catalysts for the synthesis of this compound are not widely reported, their use in the synthesis of other polyalkylated aromatics suggests their potential in this area.

Homogeneous Catalysis for Indane Derivatization

Homogeneous catalysts, including organometallic complexes, have been employed in the synthesis of substituted indenes and indanes. For example, rhodium-catalyzed reactions of propargylic alcohols with boronic acids have been used to synthesize trisubstituted allylic alcohols, which are precursors to indenes. organic-chemistry.org Similarly, cobalt and palladium catalysts have been utilized in C-H activation and annulation reactions to construct the indene (B144670) framework. organic-chemistry.org These methods offer alternative routes to functionalized indane derivatives that may be difficult to access through classical Friedel-Crafts chemistry.

Multi-Step and Convergent Synthetic Strategies

The creation of complex indane derivatives often relies on multi-step synthetic sequences where the indane skeleton is built and subsequently modified. vapourtec.com These strategies allow for precise control over the final structure.

Sequential Functionalization of Indane Precursors

Sequential functionalization involves the stepwise introduction of different chemical groups onto a pre-formed indane or an indane precursor. This methodical approach is fundamental for synthesizing specifically substituted indanes.

A common strategy begins with the functionalization of a readily available indane-based starting material. For instance, indane-1,3-diones can be chemically modified in a stepwise fashion at the methylene (B1212753) group, the aromatic ring, or the ketone groups. nih.gov The specific conditions for these reactions can be tailored; for example, alkylation of the methylene group can be achieved using potassium fluoride-celite in acetonitrile. nih.gov

Another powerful technique is the sequential functionalization through C-H activation. A practical synthesis for enantioenriched indane derivatives involves an initial enantioselective reduction of an indanone, followed by a diastereospecific and regioselective rhodium-catalyzed silylation of a methyl C-H bond to create a quaternary center. acs.org

Halogenation of the indane core represents another key functionalization pathway. It is often more effective to introduce halogens onto the precursors before the cyclization reaction to form the indane ring. nih.gov For example, dibromo- and tribromoindane can be synthesized by the bromination of indene. researchgate.net These halogenated indanes can then be treated with various reagents, such as silver salts, to introduce other substituents, leading to a variety of di- and tri-substituted indane derivatives. researchgate.net

Table 1: Examples of Sequential Functionalization Strategies for Indane Derivatives

| Starting Material | Reagents/Conditions | Functionalized Product | Reference |

|---|---|---|---|

| Indanone Derivatives | 1. CuH-catalysis or CBS reduction2. Rh-catalyzed silylation | Indane derivatives with quaternary centers | acs.org |

| Indane-1,3-dione | KF-celite, allylboronic acid pinacol (B44631) ester (Suzuki-Miyaura) | Allylated indane-1,3-dione derivatives | nih.gov |

One-Pot Methodologies in Indane Synthesis

One-pot syntheses combine multiple reaction steps in a single reactor, avoiding the time-consuming and often yield-reducing isolation of intermediate compounds. Several one-pot methods have been developed for the efficient construction of the indane framework. tandfonline.comrsc.org

One such approach involves the reaction of phenylalkynes and aldehydes in the presence of a catalytic amount of antimony(V) fluoride (B91410) (SbF₅) and ethanol, which affords 2,3-disubstituted indanones as a single trans-isomer. organic-chemistry.org Similarly, indium(III) triflate and benzoic acid can synergistically promote the coupling of alkynes and acetals to yield 2,3-disubstituted indanones. organic-chemistry.org

More complex indane structures can also be accessed through one-pot cascade reactions. A notable example is the hexadehydro-Diels–Alder (HDDA) reaction of functionalized tetraynes with nucleophilic reagents, which proceeds under mild, metal-free conditions to produce fused or zwitterionic indanes with high regioselectivity. rsc.org

Table 2: Selected One-Pot Syntheses for Indane Scaffolds

| Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Indan-1-ones | N-Bromosuccinimide, Dimethyl sulfoxide | Indane-1,2,3-triones | tandfonline.com |

| Phenylalkynes, Aldehydes | Antimony(V) fluoride (SbF₅) | 2,3-disubstituted indanones | organic-chemistry.org |

| Functionalized tetraynes, Nucleophiles | None (Cascade HDDA reaction) | Fused or zwitterionic indanes | rsc.org |

Advanced Purification and Isolation Techniques for Synthetic Products

The isolation and purification of the final product are crucial steps that determine the ultimate purity and utility of the synthesized compound. For polyalkylated indanes, which may be formed as part of a complex mixture of isomers and byproducts, chromatographic and distillation methods are indispensable. rcet.org.in

Chromatographic Separation Sciences

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov Column chromatography using a solid stationary phase like silica (B1680970) gel is particularly common for the purification of indane derivatives. orgsyn.org

The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is often used to elute compounds with different polarities from the column. orgsyn.org For instance, the purification of a substituted indanone was achieved using flash silica gel chromatography with a 2:1 mixture of n-hexane and ethyl acetate. orgsyn.org This technique is effective because different isomers, such as the regioisomers of a substituted indanone, can have different affinities for the stationary phase, allowing for their separation. orgsyn.org Adsorption-based chromatography is especially valuable for separating complex mixtures of structurally similar polymer chains and can be applied to the separation of polyalkylated indane isomers. nih.gov

Crystallization and Distillation Methodologies

Crystallization and distillation are classic purification techniques based on differences in the physical properties of the components in a mixture. rcet.org.in

Crystallization is used to purify solid compounds. The process involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. The desired compound, being less soluble at lower temperatures, will form crystals, while impurities tend to remain dissolved in the solvent. rcet.org.in This method, also known as recrystallization, was successfully used to separate a desired indanone product from its oily regioisomer, which remained in the solution. orgsyn.org The process can be initiated or improved by the addition of seed crystals. rcet.org.in

Distillation is the primary method for purifying liquids and is based on differences in boiling points. rcet.org.in For liquid indane derivatives, vacuum distillation is often employed, as it allows the substance to boil at a lower temperature, preventing thermal decomposition. A close analog of the title compound, 1,1,2,3,3-pentamethyl-indane, was purified by distillation, yielding the final product at a boiling point of 122°C under a reduced pressure of 6 mmHg. google.com

Elucidation of Reaction Mechanisms and Transformative Pathways Involving 1,1,4,6,7 Pentamethylindan

Mechanistic Investigations of Indane Alkylation Reactions

Friedel-Crafts reactions are fundamental for introducing alkyl groups onto aromatic rings, proceeding via electrophilic aromatic substitution. mt.comlibretexts.org The highly substituted nature of 1,1,4,6,7-pentamethylindan introduces specific electronic and steric factors that govern the course of these reactions.

The cornerstone of the Friedel-Crafts alkylation mechanism is the generation of a carbocation electrophile. byjus.commasterorganicchemistry.com This process typically involves the reaction of an alkyl halide with a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.combyjus.com The Lewis acid coordinates to the halogen, facilitating its departure and the formation of a carbocation. masterorganicchemistry.com

The three-step mechanism is as follows:

Formation of the Electrophile : The Lewis acid abstracts a halide from the alkyl halide to form a carbocation. byjus.com

Electrophilic Attack : The electron-rich aromatic ring of the indane attacks the carbocation. This step disrupts the aromaticity of the benzene (B151609) ring, forming a resonance-stabilized cyclohexadienyl cation, also known as an arenium ion. libretexts.org

Deprotonation : A base (like the AlCl₄⁻ formed in the first step) removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. mt.combyjus.com

A critical aspect of reactions involving carbocations is their propensity to rearrange to more stable forms via hydride or alkyl shifts. libretexts.orgmasterorganicchemistry.com For instance, attempting to add a propyl group using 1-chloropropane (B146392) will often result in an isopropyl-substituted product because the initial primary carbocation rearranges to a more stable secondary carbocation before it can be attacked by the aromatic ring. masterorganicchemistry.com In the context of this compound, the existing alkyl groups on the aromatic ring are electron-donating, which activates the ring towards further electrophilic substitution. However, their positions dictate the site of further alkylation due to steric hindrance and electronic directing effects.

The interaction between the catalyst and the substrate is crucial in determining the outcome of Friedel-Crafts alkylation. The Lewis acid catalyst not only generates the electrophile but can also influence the regioselectivity of the reaction. mt.com For a substrate like this compound, the aromatic ring is heavily substituted, which can sterically hinder the approach of the electrophile.

Intramolecular Friedel-Crafts reactions are particularly useful for creating polycyclic systems. masterorganicchemistry.com For example, attaching a haloalkyl chain to the indane nucleus could allow it to cyclize back onto the aromatic ring. Studies on similar systems have shown that the formation of six-membered rings is generally favored over five- or seven-membered rings. masterorganicchemistry.com The specific geometry and substitution of the indane substrate would play a significant role in the transition state of such a cyclization, determining the feasibility and isomeric outcome of the product.

Table 1: Key Factors in Friedel-Crafts Alkylation of Polymethylindanes

| Factor | Description | Implication for this compound |

| Carbocation Stability | Rearrangements (hydride/alkyl shifts) occur to form more stable carbocations (tertiary > secondary > primary). masterorganicchemistry.com | The choice of alkylating agent is critical to avoid unwanted isomeric products. |

| Catalyst | A Lewis acid (e.g., AlCl₃, FeCl₃) is required to generate the carbocation from an alkyl halide. mt.com | The catalyst must be chosen to be effective without causing undesired side reactions. |

| Substituent Effects | Existing alkyl groups on the aromatic ring are activating and direct incoming electrophiles. | The three methyl groups on the benzene moiety activate the ring but also create significant steric crowding, influencing the position of new substituents. |

| Polyalkylation | The product of alkylation is more reactive than the starting material, leading to multiple additions. libretexts.org | This is a significant challenge, and reaction conditions must be carefully controlled to favor mono-alkylation. |

Dehydrogenation and Hydrogenation Mechanisms of Indane Skeletons

The interconversion between saturated indanes and their unsaturated (indene) or partially unsaturated counterparts is a key transformation, typically achieved through catalytic dehydrogenation and hydrogenation.

The conversion of indanes to indenes is an important industrial process, often accomplished through vapor-phase catalytic dehydrogenation. google.com One established method involves reacting the indane substrate with sulfur in the presence of a specific catalyst, such as cobalt-molybdenum oxides (CoO-MoO₃) on an alumina (B75360) support. google.com This process can achieve high conversion rates and yields of the corresponding indene (B144670). For substituted indanes like this compound, dehydrogenation would likely occur at the five-membered ring to introduce a double bond, forming a pentamethylindene derivative.

More advanced catalytic systems offer higher selectivity. For example, chloroiridium catalysts have demonstrated remarkable site selectivity in the dehydrogenation of complex molecules containing multiple potential reaction sites. nih.gov Such catalysts can differentiate between various types of C-H bonds, allowing for the targeted formation of specific olefins. This level of control would be essential for selectively desaturating a complex molecule like this compound, especially if multiple dehydrogenation products are possible.

Hydrogenation is the reverse of dehydrogenation, involving the addition of hydrogen across a double bond to saturate the molecule. This reaction is commonly used to convert unsaturated compounds, such as indenes or other olefins, into their saturated alkane forms. google.com The process is typically carried out using a heterogeneous catalyst, with palladium on carbon (Pd/C) being one of the most widely used. acs.orgtandfonline.com

The mechanism generally involves the adsorption of both the unsaturated substrate and molecular hydrogen onto the surface of the metal catalyst. The H-H bond is cleaved, and the hydrogen atoms are added sequentially to the carbons of the double bond, resulting in the saturated product. researchgate.net For instance, an unsaturated derivative of this compound could be efficiently converted back to the parent saturated compound using catalytic hydrogenation with H₂ gas and a Pd/C catalyst in a suitable solvent like methanol (B129727) or ethanol. acs.org Ruthenium-based catalysts are also highly effective for the hydrogenation of unsaturated bonds. rsc.org

Table 2: Catalysts and Conditions for Indane Transformations

| Transformation | Typical Catalysts | Conditions | Product Type |

| Dehydrogenation | CoO-MoO₃ on Alumina google.com | Vapor phase, high temperature (e.g., 700°C), with sulfur google.com | Unsaturated Indenes |

| Dehydrogenation | Chloroiridium complexes nih.gov | Homogeneous, milder conditions | Site-selective Unsaturated Products |

| Hydrogenation | Palladium on Carbon (Pd/C) acs.org | H₂ gas, ambient or elevated pressure/temperature | Saturated Indanes |

| Hydrogenation | Ruthenium complexes rsc.org | Homogeneous or heterogeneous, varied conditions | Saturated Alkanes/Alcohols |

Cycloaddition Reactions and Indane Ring System Modifications

Cycloaddition reactions are powerful tools for constructing cyclic molecules, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org These reactions can be used to modify the indane ring system, creating more complex, fused, or spirocyclic structures.

A notable example involves the 1,3-dipolar cycloaddition of enamines derived from indan-1-one. researchgate.net In this process, an enamine formed from 3-substituted indan-1-one can react with an arylnitrile oxide (a 1,3-dipole). This reaction proceeds in a regioselective and diastereoselective manner to produce novel fused-isoxazoline derivatives, effectively building a new heterocyclic ring onto the indane framework. researchgate.net

Another synthetic strategy that starts from indane is the synthesis of azulene (B44059), a bicyclic non-benzenoid aromatic compound. wikipedia.org While not a direct cycloaddition onto the pentamethylindan core, historic syntheses of the azulene skeleton have used indane as a starting material, demonstrating the utility of the indane structure as a precursor for building other complex ring systems through annulation strategies. wikipedia.org Formal cycloadditions, which proceed through stepwise radical mechanisms, are also increasingly used to create sp³-rich ring systems from strained starting materials and could be conceptually applied to modified indane derivatives. nih.gov

Rearrangement Reactions and Isomerization Pathways of Polyalkylindanes

The study of rearrangement and isomerization reactions of polyalkylated indanes, such as this compound, is crucial for understanding their stability and chemical behavior, particularly under acidic conditions which are common in both synthetic and industrial processes. While specific detailed research on the rearrangement pathways of this compound is not extensively documented in publicly available literature, the behavior of related polyalkylated aromatic systems provides a strong basis for predicting its reactivity.

The primary mechanisms driving the rearrangement of polyalkylindanes are centered around the formation and subsequent quenching of carbocation intermediates. These reactions are typically catalyzed by strong acids or superacids. The stability of the resulting carbocation and the final isomerized product are the key thermodynamic driving forces.

General Mechanisms of Isomerization:

Isomerization in polyalkylindanes can occur through a series of intramolecular and intermolecular alkyl shifts. The process is generally initiated by the protonation of the aromatic ring, which can lead to the formation of a carbocationic intermediate. This intermediate can then undergo a series of 1,2-hydride or 1,2-alkyl shifts to yield a more stable carbocation. The most stable carbocation will then be quenched by deprotonation, leading to the final isomerized product.

In the context of this compound, the presence of multiple methyl groups on both the aromatic and the five-membered ring provides numerous possibilities for such rearrangements. For instance, a methyl group from the gem-dimethyl group at the C1 position could potentially migrate to an adjacent carbon on the aromatic ring, or a methyl group from the aromatic ring could shift to a different position. The relative stability of the resulting isomers would dictate the final product distribution.

Influence of Catalysts:

The choice of acid catalyst plays a significant role in the extent and nature of the isomerization. While milder acids might only lead to minor rearrangements, stronger acids and superacids (e.g., HF/SbF₅) can provide the energetic landscape necessary for more complex and less favorable rearrangements to occur, eventually leading to a thermodynamic equilibrium mixture of isomers.

Anticipated Isomerization Products:

Based on the principles of carbocation chemistry, it can be anticipated that the isomerization of this compound would lead to a mixture of other pentamethylindan isomers. The thermodynamic stability of these isomers is influenced by steric interactions between the methyl groups and the electronic effects on the aromatic ring. For example, isomers with a more even distribution of methyl groups around the aromatic ring might be thermodynamically favored over those with more sterically hindered arrangements.

Data on Related Systems:

To provide a comprehensive understanding, further experimental and computational studies specifically targeting the rearrangement and isomerization pathways of this compound are necessary. Such studies would involve reacting the compound under various acidic conditions and analyzing the product mixtures using techniques like GC-MS and NMR spectroscopy, coupled with theoretical calculations to model the reaction pathways and the energies of the intermediates and products.

Spectroscopic Characterization and Structural Elucidation of 1,1,4,6,7 Pentamethylindan

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within the 1,1,4,6,7-pentamethylindan molecule can be established.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons.

The structure of this compound features five methyl groups and a single aromatic proton. The two geminal methyl groups at the C1 position are expected to be chemically equivalent and would, therefore, appear as a single sharp singlet, integrating to six protons. The three methyl groups attached to the aromatic ring at positions C4, C6, and C7 are in distinct chemical environments and are each expected to produce a separate singlet, each integrating to three protons. The lone aromatic proton at the C5 position will also appear as a singlet.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| 1,1-(CH₃)₂ | ~1.2-1.4 | s | 6H |

| 4-CH₃ | ~2.2-2.4 | s | 3H |

| 6-CH₃ | ~2.2-2.4 | s | 3H |

| 7-CH₃ | ~2.2-2.4 | s | 3H |

| 5-H (Aromatic) | ~6.8-7.0 | s | 1H |

| 2-CH₂ | ~1.8-2.0 | t | 2H |

| 3-CH₂ | ~2.7-2.9 | t | 2H |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the substitution pattern, each carbon atom in the this compound skeleton is expected to be unique, leading to a distinct signal for each.

The indane core consists of a benzene (B151609) ring fused to a five-membered ring. The chemical shifts of the aromatic carbons are typically found in the range of 120-150 ppm, while the aliphatic carbons of the five-membered ring and the methyl groups appear at higher field (lower ppm values). The quaternary carbons (C1, C3a, C4, C6, C7, and C7a) will also be distinguishable.

Expected ¹³C NMR Chemical Shift Assignments for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 | ~40-45 |

| C2 | ~25-30 |

| C3 | ~30-35 |

| C3a | ~145-150 |

| C4 | ~130-135 |

| C5 | ~125-130 |

| C6 | ~135-140 |

| C7 | ~130-135 |

| C7a | ~140-145 |

| 1,1-(C H₃)₂ | ~25-30 |

| 4-C H₃ | ~15-20 |

| 6-C H₃ | ~15-20 |

| 7-C H₃ | ~15-20 |

Note: These are approximate chemical shift ranges based on typical values for substituted indanes.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, the primary correlations expected would be between the protons of the adjacent methylene (B1212753) groups in the five-membered ring (H-2 and H-3). bioregistry.iospectrabase.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. phytobank.ca It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, the aromatic proton at C5 to the C5 carbon, and the protons of each methyl group to their respective carbon atoms.

Vibrational Spectroscopy for Functional Group and Structural Insights

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands would be expected for C-H stretching and bending vibrations of the methyl and methylene groups, as well as aromatic C-H and C=C stretching vibrations.

Expected FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1465-1450 | C-H Bend | CH₂ |

| 1385-1375 | C-H Bend | CH₃ (gem-dimethyl) |

| ~880-800 | C-H Bend (out-of-plane) | Substituted Aromatic |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be useful for observing the vibrations of the carbon skeleton, including the aromatic ring breathing modes and C-C stretching of the indane framework. The symmetric vibrations of the methyl groups would also be expected to produce distinct Raman signals.

Expected Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600 | Ring Breathing | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| Various | C-C Stretch | Indane Skeleton |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the determination of a compound's molecular weight and can offer clues about its structure through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the identification and purity assessment of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS analysis would involve introducing a sample into the gas chromatograph, where it is vaporized and separated from any impurities as it passes through a capillary column. The separated components then enter the mass spectrometer.

Upon entering the mass spectrometer, the molecules are typically ionized by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process is energetic enough to not only form a molecular ion (M⁺˙), which corresponds to the intact molecule with one electron removed, but also to cause the molecular ion to break apart into smaller, characteristic fragment ions. The mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge (m/z) ratio.

The GC-MS analysis of a sample of this compound would confirm its identity by matching the retention time and the mass spectrum with that of a known standard. The purity of the sample can be assessed by the presence of any additional peaks in the chromatogram, with their corresponding mass spectra aiding in the identification of any impurities. researchgate.net

A GC-MS analysis of a related isomer, 1,1,2,3,3-Pentamethylindan , provides an example of the data obtained.

| Parameter | Value |

| Instrument | JEOL JMS-D-300 |

| Ionization | Electron Impact (EI), 70 eV |

| Top 5 Peaks (m/z and Relative Intensity) | |

| 173 | 99.99 |

| 174 | 14.0 |

| 57 | 13.80 |

| 128 | 8.20 |

| 117 | 8.10 |

| This table is based on data for the isomer 1,1,2,3,3-Pentamethylindan. nih.gov |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and high molecular weight compounds, although it can also be used for nonpolar compounds with appropriate solvent systems. sigmaaldrich.com

For this compound, with a chemical formula of C₁₄H₂₀, the theoretical monoisotopic mass can be calculated with high precision. phytobank.ca An experimental HRESIMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov This technique is especially valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions.

While specific HRESIMS data for this compound has not been reported in the available literature, the general methodology would involve dissolving the compound in a suitable solvent and introducing it into the ESI source. The resulting ions would then be analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. nih.gov

| Property | Value |

| Chemical Formula | C₁₄H₂₀ |

| Average Molecular Weight | 188.314 |

| Monoisotopic Molecular Weight | 188.156500644 |

| This table presents the calculated molecular weights for this compound. phytobank.ca |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophore Studies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores and conjugated π-electron systems.

The chromophore in this compound is the substituted benzene ring. The absorption of ultraviolet (UV) light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). utoronto.ca The wavelength of maximum absorption (λmax) is characteristic of the chromophore and is influenced by the substitution pattern on the aromatic ring. Alkyl substituents on a benzene ring typically cause a small bathochromic (red) shift in the λmax compared to unsubstituted benzene. upi.edu

Specific UV-Vis spectral data for this compound is not documented in the searched sources. However, based on its structure as a polyalkylated benzene derivative, it would be expected to exhibit absorption bands in the UV region, likely around 260-280 nm, characteristic of the π → π* transitions of the benzene ring. utoronto.caupi.edu

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While many aromatic hydrocarbons fluoresce, the fluorescence quantum yield and emission spectrum can be highly dependent on the molecular structure and environment. nih.gov There is no specific information available regarding the fluorescence properties of this compound. Generally, for polyalkylated indans, fluorescence studies are not as commonly reported as other spectroscopic methods unless they are part of a larger system with specific fluorescent properties. nih.gov

Integration of Computational Spectroscopy for Spectral Prediction and Interpretation

In modern structural elucidation, computational methods are increasingly used to complement experimental spectroscopic data. Density functional theory (DFT) has become a powerful tool for predicting various spectroscopic parameters, including NMR chemical shifts, and can also be applied to predict UV-Vis spectra. nih.govresearchgate.net

The prediction of a UV-Vis spectrum for this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized using a selected DFT functional and basis set to find its lowest energy conformation.

Excitation Energy Calculations: Time-dependent DFT (TD-DFT) is then used to calculate the vertical excitation energies and oscillator strengths of the electronic transitions.

Spectrum Simulation: The calculated transitions are then used to simulate the UV-Vis spectrum.

By comparing the computationally predicted spectrum with the experimental one, it is possible to gain a deeper understanding of the electronic transitions responsible for the observed absorption bands. researchgate.net This can be particularly useful for complex molecules or for distinguishing between isomers. While no specific computational studies on the UV-Vis spectrum of this compound were found, the general methodology is well-established and could be readily applied. researchgate.net

Theoretical and Computational Chemistry Studies of 1,1,4,6,7 Pentamethylindan

Quantum Chemical Calculations on Molecular Geometry and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational preferences of a molecule. For a substituted indane like 1,1,4,6,7-pentamethylindan, these calculations would elucidate the most stable arrangement of its atoms in space, considering the fused ring system and the steric and electronic effects of the five methyl groups.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgresearchgate.net It is a widely used approach for geometry optimization, where the goal is to find the arrangement of atoms that corresponds to the lowest total energy of the molecule. researchgate.net For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles of its most stable conformer. The results of such a hypothetical calculation would typically be presented in a table format.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Example)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | C-C-C (in 6-ring) | ~120° |

| Bond Angle | C-C-C (in 5-ring) | ~105° |

| Dihedral Angle | H-C-C-H (cyclopentyl) | Varies (envelope/twist) |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. nih.gov The accuracy of these methods is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. researchgate.net For polyalkylated indanes, selecting an appropriate basis set, such as the Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ), is a critical step to balance computational cost and accuracy. researchgate.net A larger basis set generally provides more accurate results but requires significantly more computational resources.

Potential Energy Surface (PES) Mapping and Reaction Dynamics Simulations

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For a chemical reaction, the PES maps the energy landscape that connects reactants, transition states, and products. By mapping the PES, chemists can identify the lowest energy pathways for conformational changes or chemical reactions.

For this compound, a PES mapping could explore the energy barriers associated with the puckering of the five-membered ring or the rotation of the methyl groups. Reaction dynamics simulations, which use the PES as a foundation, could then model the molecule's behavior over time, providing insights into reaction mechanisms and rates. However, no such specific studies for this compound have been reported in the scientific literature.

Transition State Characterization in Indane Rearrangements

The study of reaction mechanisms is a cornerstone of computational chemistry. For polyalkylindanes, such as this compound, understanding rearrangement reactions is crucial. These reactions often involve the migration of alkyl groups or rearrangements of the carbon skeleton, proceeding through high-energy transition states.

Computational methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surface of a reaction. researchgate.net This process involves:

Locating Stationary Points: Identifying the structures of reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This structure represents the transition state.

Frequency Analysis: Calculating vibrational frequencies to confirm the nature of the stationary points. A stable molecule will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For rearrangements, such as those involving cationic intermediates, computational studies can elucidate the step-by-step mechanism. chemrxiv.orgresearchgate.net For example, in similar polycyclic systems, calculations have been used to determine whether rearrangements are concerted or stepwise and to identify the key intermediates that govern the reaction pathway. rsc.org The steric and electronic effects of the methyl groups on the indane core significantly influence the energy barriers and the stability of potential carbocation intermediates during such rearrangements. nih.gov

Nonadiabatic Effects in Polyalkylindane Reactivity

Chemical reactions are typically modeled using the Born-Oppenheimer approximation, which assumes that the motion of electrons and nuclei can be treated separately due to their large mass difference. However, in certain processes, particularly those involving electronically excited states or ultrafast dynamics, this approximation breaks down. nih.gov In these situations, nonadiabatic effects, which describe the coupling between electronic and nuclear motion, become significant. nih.gov

From a theoretical standpoint, studying these effects requires moving beyond the static picture of the time-independent Schrödinger equation to solve the full time-dependent quantum problem for both electrons and nuclei. nih.gov Processes like radiationless relaxation through conical intersections or the nonadiabatic coupling of vibrational modes are critical phenomena where these effects manifest. nih.gov While the literature on nonadiabatic effects in the specific reactivity of polyalkylindanes is highly specialized, the general computational approaches developed to describe these phenomena are applicable. nih.gov These methods range from full quantum dynamics to semiclassical approaches and are essential for a complete understanding of photochemical reactions or high-energy processes where multiple electronic states are involved. nih.gov

Computational Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. For this compound, theoretical calculations can provide insights into its thermochemical and spectroscopic signatures.

One key property is the standard enthalpy of formation (ΔHf°), which has been calculated using computational models like SPARC (SPARC Performs Automated Reasoning in Chemistry). uga.edu These models use algorithms based on chemical structure theory and perturbation theory to estimate thermodynamic properties. uga.edu A comparison between calculated and experimental values for the enthalpy of formation highlights the accuracy of these computational methods.

| Parameter | SPARC Calculated Value (kJ/mol) | Experimental Value (kJ/mol) | Methodology Note |

|---|---|---|---|

| Gas Phase ΔHf° | -101.12 | -90.72 | The SPARC model calculates properties from chemical structure theory. uga.edu |

| Solid Phase ΔHf° | -174.0 | -175.1 | Predicted using a group contribution method. aip.org |

Beyond thermochemistry, computational methods like DFT are routinely used to predict other spectroscopic data, such as:

Nuclear Magnetic Resonance (NMR) Spectra: Calculating chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C nuclei.

Infrared (IR) Spectra: Calculating vibrational frequencies and intensities to identify characteristic functional group vibrations.

These predicted spectra can be compared with experimental data to confirm the molecular structure.

Stereochemical Analysis and Chiroptical Property Prediction

Stereochemistry plays a critical role in determining a molecule's properties and biological activity. While this compound is achiral, its five-membered ring is not planar and can adopt different puckered conformations, such as envelope and twist forms. Computational models can determine the relative energies of these conformers and the energy barriers for interconversion.

Furthermore, computational methods have been developed to quantify the energetic effects of stereochemistry. uga.edu Models can calculate the strain energy associated with chiral centers by analyzing their local atomic environment. uga.edu For molecules that are chiral, these computational techniques can be extended to predict chiroptical properties, such as:

Optical Rotation: The angle to which a plane of polarized light is rotated.

Electronic Circular Dichroism (ECD): The differential absorption of left and right circularly polarized light, which is used to determine absolute configuration.

These predictions are vital in the study of stereoisomers and their unique interactions in chiral environments.

Synthesis and Reactivity of Derivatives and Analogues of 1,1,4,6,7 Pentamethylindan

Positional Isomers of Pentamethylindan: Synthetic Routes and Comparative Studies

The synthesis of specifically substituted indanes, including positional isomers of pentamethylindan, often involves multi-step processes starting from simpler aromatic precursors. Friedel-Crafts reactions are a cornerstone of indane synthesis. For instance, the synthesis of the 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) moiety, a related polycyclic system, starts with the Friedel-Crafts acylation of 2,3-dihydro-1H-indene (indan) using 3-chloropropionyl chloride and aluminum trichloride. researchgate.net This is followed by an intramolecular cyclization reaction. researchgate.net This general strategy highlights a common approach to building the indane skeleton, where the substitution pattern of the final product is determined by the starting materials and the regioselectivity of the electrophilic aromatic substitution and cyclization steps.

The synthesis of various indanone isomers, which are key precursors to indanes, can be achieved through several routes. One method involves the Heck reaction of diazonium salts with methyl vinyl ketone, followed by hydrogenation and base-mediated cyclization. beilstein-journals.org Another approach is the intramolecular Friedel-Crafts acylation of aromatics with Meldrum's acid derivatives, catalyzed by metal triflates. beilstein-journals.org The choice of synthetic route can be tailored to achieve a specific substitution pattern on the aromatic ring, which would be crucial for preparing different positional isomers of pentamethylindan.

Comparative studies of isomers, such as geometrical isomers, are essential for understanding their properties. High-performance liquid chromatography (HPLC), particularly with C30 columns, is a powerful technique for separating and identifying isomers of complex organic molecules. researchgate.netnih.gov Such techniques would be invaluable for analyzing mixtures of pentamethylindan isomers, allowing for their isolation and individual characterization. Spectroscopic methods like UV, infrared, and Raman spectroscopy, along with mass spectrometry, are used to compare the structural and electronic properties of isolated isomers. nih.govresearchgate.net For example, studies on astaxanthin (B1665798) isomers revealed that different isomers exhibit distinct spectroscopic signatures and that processing conditions like heating can cause isomerization. researchgate.netnih.gov Similar comparative analyses would be necessary to understand the relative stability and properties of the various positional isomers of pentamethylindan.

Functionalized 1,1,4,6,7-Pentamethylindan Derivatives

The rigid scaffold of adamantane (B196018) is often used as a platform for creating molecules with specific three-dimensional arrangements of functional groups. researchgate.netmdpi.com Similarly, the pentamethylindan core can serve as a scaffold for introducing various functionalities, leading to derivatives with tailored properties. The synthesis of these derivatives often involves electrophilic substitution or modification of existing functional groups.

The synthesis of acrylic acid and its derivatives can be achieved through various methods, including environmentally benign routes from biomass-derived furfural. nih.gov A common laboratory and industrial method is the free-radical polymerization of acrylic acid monomer, often initiated by a persulfate salt in an aqueous solution. rjpbcs.comresearchgate.net

For the synthesis of a specific derivative like 3-(this compound-5-yl)-acrylic acid, a common strategy would involve a coupling reaction. For instance, a Heck reaction could be employed to couple an aryl halide (e.g., 5-bromo-1,1,4,6,7-pentamethylindan) with an acrylate (B77674) ester, followed by hydrolysis to the carboxylic acid. The synthesis of related structures, such as highly functionalized indole (B1671886) derivatives, has been achieved by coupling N-substituted indoles with various olefins in the presence of a palladium catalyst. mdpi.com A similar palladium-catalyzed coupling approach would be a viable route to the target acrylic acid derivative of pentamethylindan.

Another relevant synthetic strategy is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto an activated aromatic ring. nih.gov This formyl group can then be further elaborated, for example, through a Knoevenagel or Wittig-type reaction with a suitable acetic acid equivalent to construct the acrylic acid side chain.

The introduction of an acetyl group to an aromatic ring is most commonly achieved through the Friedel-Crafts acylation reaction. This method involves reacting the aromatic compound with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. prepchem.com For example, (2-acetamido-indan-5-yl) methyl ketone is synthesized by reacting 2-acetamido-indane with acetyl chloride and anhydrous aluminum chloride in ethylene (B1197577) chloride. prepchem.com

To synthesize an acetylated derivative of this compound, one would react the parent hydrocarbon with an acetylating agent. The position of acetylation on the aromatic ring would be directed by the existing methyl groups. The synthesis of acetanilide (B955) from aniline (B41778) using acetic anhydride is a classic example of acetylation. youtube.com Green chemistry approaches for acetylation have also been developed, for instance, using acetic acid in the presence of zinc dust as a catalyst, which can increase yield and reduce waste. youtube.com

The synthesis of methyl ketones can also be approached through the alkylation of a methyl sec-alkyl ketone in the presence of a base and a phase-transfer catalyst. google.com In microorganisms, methyl ketones are biosynthesized from the incomplete β-oxidation of fatty acids, involving the decarboxylation of β-keto acids. nih.gov

Ferrocene-containing ligands are significant in catalysis due to their unique electronic and steric properties. mdpi.com The synthesis of ferrocenyl-substituted indanes or indenes involves creating a carbon-carbon or heteroatom linkage between the ferrocene (B1249389) unit and the indane/indene (B144670) core.

One strategy for synthesizing such compounds involves the ortho-lithiation of a substituted ferrocene derivative, followed by quenching with a suitable electrophile. For example, chiral pyrrolidine-substituted ferrocene ligands are prepared by ortho-lithiation of an N-allyl-N-(ferrocenylmethyl)amine derivative, followed by reaction with chlorodiphenylphosphine. mdpi.com A similar approach could be envisioned where a lithiated indane derivative reacts with a ferrocene-containing electrophile, or vice versa.

The Gabriel-Cromwell reaction has been successfully used to synthesize ferrocenyl-substituted aziridines from acryloyl- and crotonoylferrocenes. researchgate.net This demonstrates a method for functionalizing ferrocene with groups that can then participate in further reactions to build more complex structures, potentially including an indane moiety. The synthesis of ferrocenyl-substituted organochalcogen dichlorogermanes has also been reported, highlighting the diverse chemistry of ferrocene. amanote.com

Structure-Reactivity Relationships in Modified Indane Systems

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. In modified indane systems, the nature and position of substituents can profoundly influence the molecule's behavior in chemical reactions.

For example, in the synthesis of ferrocenyl-substituted pyrrolidine (B122466) ligands, the diastereoselectivity of the ortho-lithiation step is a key factor, demonstrating how existing stereocenters can influence the outcome of a reaction at a different site on the molecule. mdpi.com Similarly, the reactivity of indene derivatives in rhodium-catalyzed additions of arylboron reagents is dependent on the steric nature of the substituents on the indene. organic-chemistry.org

In the context of metathesis reactions, the steric and electronic properties of substituents on a cyclopentane-fused isoxazoline (B3343090) scaffold (derived from norbornadiene) dictate the chemo- and regioselectivity of cross-metathesis reactions. beilstein-journals.org The choice of catalyst is also crucial, with different ruthenium-based catalysts providing different product distributions. beilstein-journals.org This illustrates that for a functionalized pentamethylindan derivative, the steric bulk of the five methyl groups would significantly impact its reactivity, potentially blocking certain reaction pathways or directing reagents to the less hindered positions. The electronic effects of the methyl groups (weakly electron-donating) would also influence the reactivity of the aromatic ring towards electrophilic substitution.

Stereoselective Synthesis of Chiral Indane Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a major focus of modern organic chemistry, as the biological activity of many compounds is dependent on their stereochemistry. mdpi.com Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a target molecule. ethz.ch

Several strategies exist for the stereoselective synthesis of chiral indane derivatives:

Rhodium-Catalyzed Asymmetric Addition : The rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives can produce 2-arylindanes with high enantioselectivity. acs.org This reaction proceeds through a mechanism involving a 1,4-rhodium shift. acs.org

Organocatalytic Sequential Reactions : A highly stereoselective synthesis of indanes with four stereogenic centers has been developed using an organocatalytic sequential reaction. rsc.orgnih.gov This process involves a Michael addition, in-situ condensation, and an intramolecular nitrone [3+2] cycloaddition to afford a single diastereomer in excellent yield. rsc.orgnih.gov

Chiral Auxiliaries : An enantiopure auxiliary can be temporarily attached to a starting material to direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed after the desired stereocenters have been established. ethz.ch

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch

These methodologies provide a toolbox for the potential stereoselective synthesis of chiral derivatives of this compound. For example, if a double bond were introduced into the five-membered ring to create a pentamethylindene, a rhodium-catalyzed asymmetric addition could be used to install a new substituent at the 2-position with high enantiomeric excess.

Catalytic Applications and Chemical Transformations Involving 1,1,4,6,7 Pentamethylindan As a Precursor or Substrate

Role in the Synthesis of Complex Organic Scaffolds and Chemical Intermediates

While the indane framework is a crucial component of many complex molecules, the specific role of 1,1,4,6,7-pentamethylindan as a precursor is not detailed in the available search results. A related isomer, 1,1,2,3,3-pentamethylindan, is noted as a valuable intermediate in the synthesis of various fragrances. researchgate.net The synthesis of complex, biologically active 1-indanone (B140024) derivatives, which can be precursors to pharmaceuticals, is a well-documented area of study. beilstein-journals.org These complex scaffolds, however, are typically built up through methods like Friedel-Crafts reactions or cyclizations, rather than starting from a pre-alkylated indane like this compound. beilstein-journals.org

Catalyst Design and Performance in Indane-Related Reactions

Catalyst design for reactions involving indane structures is an active area of research, particularly for creating chiral molecules with high enantioselectivity. For example, chiral spirobiindane-based ligands have been developed for use in enantioselective additions to aldehydes. These catalysts are synthesized from other precursors and are not directly derived from this compound. The synthesis of 1-indanones can be catalyzed by substances like scandium triflate [Sc(OTf)₃] in reactions involving quaternized Meldrum's acids. beilstein-journals.org However, the performance of catalysts in reactions where this compound is the substrate is not described in the provided search results.

Environmental Fate and Degradation Pathways of 1,1,4,6,7 Pentamethylindan

Biodegradation Studies in Varied Environmental Matrices (e.g., soil, aquatic systems)

There is a lack of specific studies on the biodegradation of 1,1,4,6,7-pentamethylindan in different environmental compartments like soil and water systems. Standard testing protocols, such as the OECD 308 guideline for biodegradation in water-sediment systems and the OECD 307 guideline for aerobic degradation in soil, are designed to evaluate the persistence of chemicals. dtu.dkresearchgate.netnih.gov These tests typically involve introducing the chemical into a controlled environment with soil or sediment and water, and then monitoring its breakdown by microorganisms over time. dtu.dkresearchgate.net However, the application of these tests to volatile and hydrophobic chemicals can be challenging, often requiring modified setups to obtain a complete mass balance. nih.gov Without specific research, the rate and extent of this compound's biodegradation by natural microbial communities remain unknown.

Phototransformation Mechanisms and Products in Aquatic and Atmospheric Environments

Information regarding the phototransformation of this compound is not available in the reviewed scientific literature. Phototransformation, or degradation by light, is a key process that can break down chemical compounds in the environment. In aquatic environments, this involves the absorption of sunlight by the chemical, leading to its transformation into other products. Similarly, in the atmosphere, chemicals can be degraded by reacting with photochemically generated species. For some compounds, like pendimethalin, aqueous photolysis can be a slow degradation pathway. epa.gov However, without specific studies, the susceptibility of this compound to phototransformation and the resulting degradation products are yet to be determined.

Sorption, Volatilization, and Transport Phenomena in Environmental Systems

The environmental mobility of a chemical is governed by processes such as sorption (binding to soil or sediment particles) and volatilization (evaporating into the air). The extent to which a compound undergoes these processes influences its distribution and potential for transport in the environment. epa.gov For instance, chemicals that strongly bind to soil are less likely to move into groundwater. epa.gov Conversely, volatile compounds can be transported over long distances in the atmosphere. The physical-chemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, would be crucial in predicting its behavior, but specific experimental data on its sorption, volatilization, and transport are not documented in the available literature.

Biotransformation Pathways and Metabolite Identification

Biotransformation refers to the chemical alteration of a substance within a living organism. Identifying the resulting metabolites is crucial for understanding the potential toxicity and persistence of the compound's breakdown products. nih.gov Studies on other compounds, such as bemethyl, have utilized techniques like liquid chromatography-high-resolution mass spectrometry to identify metabolites in urine, revealing pathways like conjugation with acetylcysteine. mdpi.comnih.govresearchgate.net However, no such biotransformation studies or metabolite identifications have been published for this compound. Therefore, its metabolic fate in organisms and the identity of any potential metabolites are currently unknown.

Future Research Directions and Emerging Areas in 1,1,4,6,7 Pentamethylindan Chemistry

Development of Green Chemistry Approaches for Indane Synthesis

Traditional methods for synthesizing indane frameworks, such as the Friedel-Crafts reaction, often rely on stoichiometric amounts of strong Lewis acids (e.g., AlCl₃) or corrosive mineral acids (e.g., H₂SO₄), leading to significant waste generation and challenging purification processes. google.comwikipedia.orgmt.com The future of indane synthesis lies in the adoption of green chemistry principles to mitigate these environmental and economic drawbacks. personalcaremagazine.comsobfragrance.com

Key research efforts are directed towards:

Renewable Feedstocks: The chemical industry is gradually moving away from petrochemical-based starting materials. A future research avenue involves exploring bio-based precursors for the synthesis of the indane skeleton. This could involve the catalytic conversion of molecules derived from biomass into suitable aromatic and aliphatic building blocks.

Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis, can accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.netbeilstein-journals.org Investigating microwave-assisted intramolecular Friedel-Crafts acylation or alkylation for indane synthesis represents a promising area of study. beilstein-journals.org

| Parameter | Traditional Approach (e.g., Friedel-Crafts) | Future Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric Lewis acids (AlCl₃) or strong mineral acids (H₂SO₄). google.comwikipedia.org | Reusable solid acids (zeolites), recyclable metal triflates, or biocatalysts. wikipedia.orgkaust.edu.sa |

| Solvents | Volatile organic compounds (VOCs) like toluene (B28343) or halogenated hydrocarbons. | Eco-friendly solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions. nih.govsemanticscholar.org |

| Feedstocks | Petroleum-derived (e.g., benzene (B151609), propylene). mt.com | Bio-based and renewable sources. personalcaremagazine.com |

| Energy Input | Conventional heating, often for extended periods. | Microwave-assisted synthesis, lower reaction temperatures. researchgate.net |

| Waste Profile | High E-Factor; significant acidic and organic waste streams. | Lower E-Factor; minimized waste, catalyst recycling. semanticscholar.org |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is crucial for overcoming the limitations of traditional methods used for producing indanes. Research is moving beyond classical catalysts to explore systems that offer greater efficiency, selectivity, and sustainability. researchgate.netblazingprojects.com

Future catalytic research for indane synthesis will focus on:

Solid Acid Catalysts: Zeolites and other solid acids are being investigated as replacements for homogeneous Lewis and Brønsted acids in Friedel-Crafts alkylations. wikipedia.org Their advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and shape-selectivity, which can help control the formation of desired isomers.

Homogeneous Catalysis with Recyclable Catalysts: Hafnium(IV) and Scandium(III) triflates have emerged as highly efficient, water-tolerant, and recyclable catalysts for Friedel-Crafts alkylations. researchgate.net Further exploration of these and other rare-earth metal triflates could lead to milder reaction conditions and improved yields for the synthesis of complex indanes. researchgate.net

Transition-Metal Catalysis: Recent advances have highlighted the potential of transition metals for constructing the indane core. Nickel-catalyzed carboannulation and Palladium-catalyzed intramolecular C-H alkylation offer alternative synthetic routes that can tolerate a wide range of functional groups and provide access to diverse indane structures. organic-chemistry.org Future work will aim to adapt these methods for the specific regioselective synthesis of polysubstituted indanes.

| Catalyst System | Description | Potential Advantages for Indane Synthesis | Reference |

|---|---|---|---|

| Solid Acids (e.g., Zeolites) | Microporous aluminosilicate (B74896) minerals with strong acidic sites. | Reusable, reduced waste, potential for regioselectivity due to shape constraints. | wikipedia.org |

| Rare-Earth Metal Triflates (e.g., Sc(OTf)₃, Hf(OTf)₄) | Highly active and water-tolerant Lewis acids. | Low catalyst loading, high efficiency, recyclable, and tolerant of various functional groups. | researchgate.net |

| Nickel-Catalyzed Annulation | Catalytic cycle involving a nickel complex to form a five-membered ring. | Alternative pathway to Friedel-Crafts, potential for using different starting materials like acrylates. | organic-chemistry.org |

| Palladium-Catalyzed C-H Alkylation | Intramolecular cyclization via direct activation of an aromatic C-H bond. | High functional group tolerance, avoids the need for pre-functionalized starting materials. | organic-chemistry.org |

High-Throughput Methodologies for Indane Derivative Discovery

The discovery of novel indane derivatives with specific, desirable properties (e.g., unique fragrance profiles, enhanced thermal stability) can be significantly accelerated by high-throughput experimentation (HTE). bohrium.comresearchgate.net These methodologies allow for the rapid screening of hundreds or thousands of reactions in parallel, dramatically speeding up the optimization and discovery process compared to traditional one-at-a-time approaches. youtube.com

Emerging applications of HTE in this field include:

Reaction Optimization: HTE platforms, often using 96- or 384-well plates, can be employed to rapidly screen a wide array of variables for a given indane synthesis. chemrxiv.org This includes different catalysts, ligands, solvents, temperatures, and stoichiometries to quickly identify the optimal conditions for producing a target molecule like 1,1,4,6,7-Pentamethylindan.

Combinatorial Library Synthesis: By systematically varying the aromatic and aliphatic starting materials in a multi-well format, HTE can be used to generate large libraries of novel indane derivatives. nih.gov This combinatorial approach is a powerful tool for discovering new structures with interesting properties.

Rapid Property Screening: Once a library of derivatives is synthesized, HTE can be coupled with rapid screening techniques to evaluate their properties. For fragrance applications, this could involve high-throughput odorant screening using cell-based assays or other sensory analysis methods. nih.gov

| Well | Aromatic Precursor | Alkylating Agent | Catalyst | Result (Hypothetical Yield %) |

|---|---|---|---|---|

| A1 | 1,2,4-Trimethylbenzene | Isoamylene | H₂SO₄ | 45% |

| A2 | 1,2,4-Trimethylbenzene | Isoamylene | Sc(OTf)₃ | 75% |

| A3 | 1,2,4-Trimethylbenzene | Isoamylene | Zeolite H-BEA | 68% |

| B1 | p-Xylene (B151628) | 2-Methyl-2-butene | H₂SO₄ | 40% |

| B2 | p-Xylene | 2-Methyl-2-butene | Sc(OTf)₃ | 70% |

| B3 | p-Xylene | 2-Methyl-2-butene | Zeolite H-BEA | 65% |

Integrated Experimental and Computational Design for Advanced Indane Materials

The ultimate frontier in chemical research is the ability to design molecules with desired properties before they are ever synthesized. The integration of computational chemistry with experimental validation is making this a reality. siemens.comresearchgate.net This synergistic approach allows for the rational design of new materials, reducing the trial-and-error nature of traditional discovery and focusing laboratory efforts on the most promising candidates. mit.edupageplace.de

This integrated design cycle for advanced indane materials involves:

Computational Modeling: Using tools like Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the properties of virtual indane derivatives. siemens.comacs.orgmdpi.com For instance, the odor profile, boiling point, or binding affinity of a molecule can be estimated based on its computed structural and electronic features.

Virtual Screening: AI and machine learning algorithms can analyze vast virtual libraries of potential indane structures, filtering them down to a manageable number of high-potential candidates for synthesis. acs.orgarxiv.org

Targeted Synthesis and Validation: The most promising candidates identified through computation are then synthesized in the lab using the efficient and green methods discussed previously.

Data Feedback Loop: The experimentally measured properties of the new molecules are fed back into the computational models. This new data is used to refine and improve the accuracy of the models, leading to better predictions in the next design cycle. arxiv.org This iterative process of design, synthesis, testing, and refinement accelerates the discovery of advanced materials with precisely tailored functionalities. personalcareinsights.com

| Step | Action | Tools and Techniques | Objective |

|---|---|---|---|

| 1. Design | Generate virtual library of this compound derivatives and predict properties. | Molecular modeling, QSPR/QSAR, machine learning algorithms. siemens.commdpi.com | Identify candidates with target properties (e.g., specific scent, high stability). |

| 2. Select | Prioritize a small subset of the most promising virtual candidates. | Computational ranking based on predicted performance and synthetic feasibility. | Focus experimental resources on the best potential molecules. |

| 3. Synthesize | Prepare the selected indane derivatives in the laboratory. | Green chemistry approaches, novel catalysts, HTE for optimization. beilstein-journals.orgblazingprojects.com | Efficiently create physical samples of the designed molecules. |

| 4. Test | Experimentally measure the properties of the newly synthesized compounds. | Gas chromatography-olfactometry (GC-O), spectroscopy, thermal analysis. | Validate or refute the computational predictions. |

| 5. Refine | Feed experimental data back into the computational models. | Statistical analysis, model retraining. arxiv.org | Improve the predictive accuracy of the models for the next design cycle. |

Q & A

Q. How can researchers design catalytic systems to improve the efficiency of indan synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.